2,5-Dimethyl-2-ethylhexanoic acid

Descripción general

Descripción

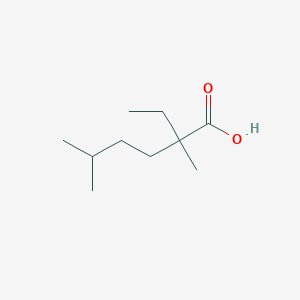

2,5-Dimethyl-2-ethylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 25 °c: 0.025 (very poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,5-Dimethyl-2-ethylhexanoic acid (CAS Number: 24353-79-5) is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound is structurally related to 2-ethylhexanoic acid, known for its various toxicological effects. Understanding the biological activity of this compound is crucial for assessing its safety and potential applications in environmental and health-related fields.

- Molecular Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- Structure : The compound features a branched aliphatic chain, which influences its biological interactions and properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential toxicological effects, particularly in developmental and reproductive contexts.

Toxicological Studies

- Developmental Toxicity : Research indicates that exposure to this compound may lead to developmental toxicity. In animal studies, a lowest observed adverse effect level (LOAEL) of 100 mg/kg body weight per day was reported based on skeletal variations in offspring .

- Reproductive Effects : The compound has been associated with reduced fertility and abnormal sperm motility in rats. These findings suggest that it may disrupt reproductive health at certain exposure levels .

- Liver Toxicity : Subchronic exposure studies have shown significant increases in liver weight and alterations in biochemical parameters, indicating potential liver toxicity . This aligns with findings from related compounds, such as valproic acid, which also exhibit hepatotoxicity .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Developmental Outcomes : A study involving pregnant rats exposed to varying doses of the compound showed a dose-dependent increase in fetal malformations, including skeletal defects and limb abnormalities. The highest dose tested resulted in significant developmental issues without maternal toxicity being evident .

- Dermal Exposure Assessment : Investigations into dermal absorption revealed that the compound can penetrate the skin barrier, leading to systemic exposure. This raises concerns regarding occupational safety for workers handling materials containing this acid .

Comparative Analysis with Related Compounds

To better understand the implications of this compound's biological activity, it is useful to compare it with other structurally related compounds:

| Compound | Developmental Toxicity | Reproductive Toxicity | Liver Toxicity |

|---|---|---|---|

| 2-Ethylhexanoic Acid | Yes | Yes | Yes |

| 2-Pentylhexanoic Acid | Limited | No | Yes |

| This compound | Yes | Yes | Yes |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural properties may influence lipid metabolism and disrupt endocrine functions due to its similarity to other fatty acids known for such activities.

Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

2,5-Dimethyl-2-ethylhexanoic acid is utilized in the production of metal carboxylates, which serve as catalysts in various organic reactions. For instance:

- Nickel 2-Ethylhexanoate : This compound is synthesized using this compound and is employed as a catalyst in polymerization processes and organic reactions .

| Metal Carboxylate | Application |

|---|---|

| Nickel 2-Ethylhexanoate | Catalyst for organic reactions |

| Cobalt(II) Ethylhexanoate | Drier for alkyd resins |

| Tin(II) Ethylhexanoate | Catalyst for polylactide production |

Biological Studies

The compound has been used in biological studies to evaluate environmental chemicals for estrogenicity. This application is critical for assessing the potential endocrine-disrupting effects of various substances on human health and the environment .

Material Science

In material science, this compound plays a role in the formulation of polymers and coatings. Its derivatives are incorporated into formulations to enhance properties such as flexibility, durability, and resistance to degradation.

Case Study 1: Environmental Impact Assessment

A study conducted on the estrogenic effects of environmental chemicals included the use of this compound as a reference compound. The results indicated that certain derivatives exhibited significant estrogenic activity, highlighting the importance of assessing such compounds in environmental risk evaluations .

Case Study 2: Polymerization Catalysis

Research on the use of nickel 2-ethylhexanoate as a catalyst demonstrated its effectiveness in the polymerization of lactides. The study reported that the presence of this catalyst significantly increased the reaction rate and improved the yield of the desired polymer products .

Propiedades

IUPAC Name |

2-ethyl-2,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(4,9(11)12)7-6-8(2)3/h8H,5-7H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJSRUTWBDIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058341 | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-79-5, 26896-20-8 | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-2-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVD8OZJ00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.